The Multi-Leu peptide, known for its sequence LLLLRVKR, is a synthetic peptide designed to selectively inhibit proprotein convertase PACE4, which plays a significant role in various biological processes, including cancer progression. This peptide has garnered attention due to its potential therapeutic applications, particularly in prostate cancer treatment, where it exhibits notable anti-proliferative effects on cancer cell lines such as DU145 and LNCaP. The Multi-Leu peptide operates by inducing cell cycle arrest and has been characterized for its specificity against PACE4 compared to other similar enzymes like furin .
The Multi-Leu peptide falls under the category of synthetic peptides and enzyme inhibitors. It is classified as a selective inhibitor of proprotein convertases, particularly targeting PACE4 with high affinity. Its unique sequence endows it with specific biochemical properties that facilitate its role in therapeutic applications .
The synthesis of the Multi-Leu peptide involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The synthesis typically begins with the N-terminal amino acid being anchored to the resin, followed by deprotection and coupling steps for subsequent amino acids .
The Multi-Leu peptide has a linear structure characterized by a sequence of five leucine residues followed by arginine, valine, lysine, and an amidated C-terminus (Ac-LLLLRVKR-NH2). The presence of multiple leucine residues contributes to its hydrophobic character and potential interactions with lipid membranes or hydrophobic pockets in target proteins .
The primary chemical reaction involving the Multi-Leu peptide is its interaction with proprotein convertase PACE4. The binding affinity is quantified using inhibition constants (K_i), which indicate how effectively the peptide can inhibit enzyme activity.
The mechanism by which the Multi-Leu peptide exerts its inhibitory effect involves binding to the active site of PACE4. This binding prevents substrate recognition and processing, thereby inhibiting downstream signaling pathways associated with cell proliferation.
The Multi-Leu peptide has potential applications in cancer research and therapy due to its selective inhibition of PACE4. Its ability to induce cell cycle arrest makes it a candidate for further development as an anti-cancer agent. Additionally, studies exploring its mechanism can provide insights into designing more effective inhibitors targeting similar proteolytic enzymes involved in various diseases .
Proprotein convertases represent a family of calcium-dependent serine endoproteases that orchestrate the proteolytic activation of diverse protein precursors. These enzymes cleave their substrates at characteristic multibasic recognition motifs, typically R-X-(K/R)-R↓, enabling the maturation of functionally active proteins. The proprotein convertase family encompasses nine members, with seven (including furin, proprotein convertase subtilisin/kexin type 5/6, proprotein convertase subtilisin/kexin type 7, and paired basic amino acid-cleaving enzyme 4) exhibiting overlapping substrate specificities and shared structural features within their catalytic domains. This enzymatic activation mechanism governs numerous physiological processes, from hormone maturation to growth factor activation. However, dysregulation of proprotein convertase activity, particularly in oncogenic contexts, facilitates cancer progression through aberrant activation of cancer-associated substrates. Among these enzymes, paired basic amino acid-cleaving enzyme 4 has emerged as a compelling molecular target for prostate cancer therapy due to its disease-specific overexpression and non-redundant functions in tumorigenesis [1] [4].
The proteolytic processing executed by proprotein convertases directly contributes to malignant transformation and metastatic progression through the activation of diverse cancer-promoting substrates. Proprotein convertases mediate the proteolytic maturation of growth factors (e.g., transforming growth factor-β family members, platelet-derived growth factor), growth factor receptors (e.g., insulin-like growth factor-1 receptor), matrix metalloproteinases (e.g., matrix metalloproteinase-2, matrix metalloproteinase-9), adhesion molecules (e.g., integrins), and angiogenic factors (e.g., vascular endothelial growth factor-C). These activated proteins collectively drive hallmark cancer capabilities: sustained proliferative signaling, tissue invasion and metastasis, induction of angiogenesis, and evasion of growth suppressors. Importantly, the oncogenic relevance of proprotein convertases extends beyond substrate activation to include their frequent overexpression in malignant tissues compared to benign counterparts. For instance, furin demonstrates elevated expression in head and neck squamous cell carcinomas, breast cancer, and non-small cell lung cancer, while proprotein convertase subtilisin/kexin type 5/6 overexpression correlates with ovarian cancer progression. However, the functional redundancy among proprotein convertases presents a significant therapeutic challenge, as inhibition of a single enzyme may be insufficient due to compensatory processing by other family members. This redundancy underscores the critical importance of identifying disease-specific proprotein convertase dependencies for targeted therapeutic intervention [1] [4] [6].
Table 1: Key Oncogenic Substrates Processed by Proprotein Convertases in Prostate Cancer
Substrate Category | Specific Substrates | Biological Consequence of Activation | Primary Proprotein Convertase(s) |
---|---|---|---|
Growth Factors | Pro-growth differentiation factor-15 | Enhanced cell proliferation and survival | Paired basic amino acid-cleaving enzyme 4-altCT |
Pro-transforming growth factor-β | Epithelial-mesenchymal transition, immunosuppression | Multiple | |
Matrix Remodeling Enzymes | Matrix metalloproteinase-2 | Extracellular matrix degradation, invasion | Furin, paired basic amino acid-cleaving enzyme 4 |
Matrix metalloproteinase-9 | Extracellular matrix degradation, angiogenesis | Furin, paired basic amino acid-cleaving enzyme 4 | |
Angiogenic Factors | Vascular endothelial growth factor-C | Tumor angiogenesis, lymphangiogenesis | Proprotein convertase subtilisin/kexin type 5/6 |
Adhesion Molecules | Integrin subunits | Cell migration, metastatic dissemination | Furin |
Paired basic amino acid-cleaving enzyme 4 occupies a position of singular importance in prostate cancer pathogenesis, distinguished by its consistent overexpression across clinical stages of human prostate tumors. Molecular analyses reveal that paired basic amino acid-cleaving enzyme 4 messenger ribonucleic acid and protein levels are significantly elevated in prostate cancer tissues compared to benign prostatic hyperplasia or normal prostate epithelium. This overexpression transcends tumor grade and stage, persisting in both localized and metastatic disease. Critically, paired basic amino acid-cleaving enzyme 4 expression demonstrates a tight correlation with the Gleason score, a key histopathological indicator of prostate cancer aggressiveness, suggesting its involvement in disease progression. The functional significance of paired basic amino acid-cleaving enzyme 4 overexpression was unequivocally established through molecular silencing studies: stable knockdown of paired basic amino acid-cleaving enzyme 4 in human prostate cancer cell lines (DU145, LNCaP) significantly reduces cellular proliferation rates, impairs clonogenic growth, and abolishes tumor formation in xenograft mouse models. Mechanistically, paired basic amino acid-cleaving enzyme 4 mediates its pro-tumorigenic effects through the processing of cancer-relevant substrates, with pro-growth differentiation factor-15 identified as the first prostate cancer-specific substrate. Growth differentiation factor-15, a transforming growth factor-β superfamily member, promotes cancer cell proliferation and survival, and its mature form correlates with advanced tumor stage and poor prognosis [1] [4] [7].
A pivotal advancement in understanding paired basic amino acid-cleaving enzyme 4 biology emerged with the discovery of an oncogenic isoform, paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus. This alternative splicing variant exhibits unique intracellular routing compared to the canonical full-length enzyme, retaining its localization within intracellular compartments where it processes substrates like pro-growth differentiation factor-15. Critically, paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus expression tightly correlates with prostate cancer Gleason scores, suggesting its specific contribution to aggressive disease phenotypes. Experimental evidence confirms that selective knockdown of paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus, but not the full-length isoform, recapitulates the anti-proliferative effects observed with pan-paired basic amino acid-cleaving enzyme 4 silencing, establishing paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus as the primary oncogenic driver. Importantly, paired basic amino acid-cleaving enzyme 4 inhibition demonstrates efficacy across prostate cancer phenotypes, including androgen-independent disease. The JHU-LNCaP-SM cell line, an androgen-independent derivative of LNCaP cells, retains paired basic amino acid-cleaving enzyme 4 and paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus expression and responds robustly to pharmacological paired basic amino acid-cleaving enzyme 4 inhibition in both cell-based assays and xenograft models. This responsiveness underscores the relevance of paired basic amino acid-cleaving enzyme 4 targeting beyond androgen-dependent stages, addressing a critical clinical challenge in prostate cancer management [1] [7].
Table 2: PACE4 Expression and Function in Prostate Cancer Models
Prostate Cancer Model | PACE4 Expression Status | PACE4-altCT Expression | Response to PACE4 Inhibition | Key Functional Outcomes |
---|---|---|---|---|
DU145 Cells | Overexpressed | Present | Significant anti-proliferative effects | Reduced proliferation, impaired clonogenic growth, cell cycle arrest |
LNCaP Cells (Androgen-dependent) | Overexpressed | Present | Tumor growth inhibition in xenografts | Decreased tumor volume, increased apoptosis, impaired neovascularization |
JHU-LNCaP-SM Cells (Androgen-independent) | Overexpressed | Present | Significant anti-proliferative effects in vitro and in vivo | Tumor growth inhibition in xenografts, reduced proliferation markers |
Human Prostate Tumor Tissues | Overexpressed across clinical stages | Correlates with Gleason score | Not applicable (human tissue) | Association with disease progression and aggressiveness |
The development of specific paired basic amino acid-cleaving enzyme 4 inhibitors confronts a formidable biochemical obstacle: the high degree of structural homology and functional redundancy among proprotein convertase family members, particularly within their catalytic domains. All proprotein convertases share a conserved subtilisin-like catalytic core featuring aspartic acid, histidine, and serine residues forming the catalytic triad. This structural conservation translates into overlapping substrate specificities, as multiple proprotein convertases can cleave identical recognition motifs in vitro. Consequently, achieving pharmacological selectivity for a single proprotein convertase, such as paired basic amino acid-cleaving enzyme 4, represents a significant medicinal chemistry challenge. Early peptide-based inhibitors targeting the consensus cleavage motif R-X-K/R-R exhibited potent activity but invariably inhibited multiple proprotein convertases, particularly furin, which shares the highest sequence similarity with paired basic amino acid-cleaving enzyme 4. This lack of selectivity poses potential toxicity concerns, given furin's involvement in essential physiological processes, including glucose homeostasis and growth factor signaling [2] [4].
The breakthrough in paired basic amino acid-cleaving enzyme 4-specific inhibition materialized through the identification of the multi-leucine peptide from a partial combinatorial library screen. This octapeptide (Ac-Leucine-Leucine-Leucine-Leucine-Arginine-Valine-Lysine-Arginine-NH₂) exhibits remarkable selectivity, inhibiting paired basic amino acid-cleaving enzyme 4 with a inhibitory constant of 22 nanomolar while demonstrating a 20-fold selectivity over furin. This discrimination between two structurally similar enzymes stems from the multi-leucine peptide's unique interaction with non-conserved regions adjacent to the active site of paired basic amino acid-cleaving enzyme 4, particularly through its N-terminal poly-leucine extension. The molecular basis for this selectivity was elucidated through positional scanning mutagenesis studies, which revealed that the N-terminal leucine residues confer both high-affinity binding and selectivity for paired basic amino acid-cleaving enzyme 4. Subsequent optimization efforts further enhanced both potency and selectivity. Key structural modifications included substituting the N-terminal leucine with its D-stereoisomer (Ac-[DLeucine]Leucine-Leucine-Leucine-Arginine-Valine-Lysine-amidinobenzylamide) and replacing the C-terminal arginine with a conformationally restricted arginine mimetic (4-amidinobenzylamide). These modifications yielded compound C23, which exhibits a inhibitory constant of 4.9 ± 0.9 nanomolar for paired basic amino acid-cleaving enzyme 4 and maintains selectivity over furin. Crucially, this enzymatic selectivity translates into functional specificity: the multi-leucine peptide and its analogs specifically inhibit proliferation in paired basic amino acid-cleaving enzyme 4-expressing prostate cancer cells without affecting cells lacking paired basic amino acid-cleaving enzyme 4 expression. This establishes the feasibility of developing isoform-selective proprotein convertase inhibitors despite structural similarities [2] [3] [4].
Table 3: Selectivity Profile of PACE4 Inhibitors
Inhibitor | Chemical Structure | PACE4 Inhibitory Constant (nM) | Selectivity Ratio (PACE4 vs. Furin) | Cellular Anti-Proliferative Activity (IC50) |
---|---|---|---|---|
Multi-Leucine Peptide | Ac-Leucine-Leucine-Leucine-Leucine-Arginine-Valine-Lysine-Arginine-NH₂ | 22 ± 6 | 20-fold | DU145: 50 μM; LNCaP: 60 μM |
C23 (Optimized Analog) | Ac-[DLeucine]Leucine-Leucine-Leucine-Arginine-Valine-Lysine-amidinobenzylamide | 4.9 ± 0.9 | >15-fold | DU145: 25 ± 10 μM; LNCaP: 40 ± 10 μM |
Early Generation Consensus Inhibitor | Ac-Arginine-Valine-Lysine-Arginine-chloromethylketone | ~1-10 nM | <2-fold | Non-specific cytotoxicity |
The intracellular retention of the multi-leucine peptide constitutes another critical determinant of its biological activity. Cellular uptake studies demonstrate that the multi-leucine peptide accumulates within paired basic amino acid-cleaving enzyme 4-expressing cancer cells, with retention levels directly correlating with intracellular paired basic amino acid-cleaving enzyme 4 concentrations. This retention is specifically abrogated in paired basic amino acid-cleaving enzyme 4-knockdown cells, confirming a paired basic amino acid-cleaving enzyme 4-dependent uptake mechanism. This characteristic is functionally significant because paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus exerts its oncogenic functions intracellularly, processing substrates like pro-growth differentiation factor-15 within intracellular compartments. Consequently, inhibitors must penetrate cells and achieve sufficient intracellular concentrations to effectively target paired basic amino acid-cleaving enzyme 4-alternative carboxy terminus. The multi-leucine peptide's capacity for paired basic amino acid-cleaving enzyme 4-dependent cellular internalization thus represents a crucial pharmacological advantage, enabling engagement with its intracellular target. This property distinguishes it from larger biologic inhibitors or antibodies that cannot readily cross cell membranes and underpins its potent anti-proliferative effects in prostate cancer cells [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9